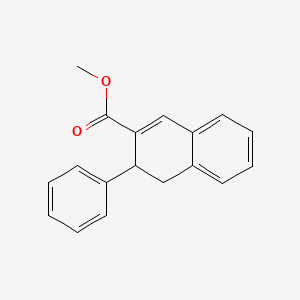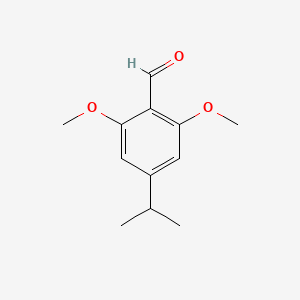![molecular formula C10H13N3O B14404496 (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is a compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features a pyridin-2-ylmethylimino group, which is derived from pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions generally include:
Reactants: Butan-2-one and hydroxylamine
Solvent: Often an aqueous or alcoholic medium
Temperature: Mild to moderate temperatures (room temperature to slightly elevated)
Catalysts: Sometimes acid catalysts are used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes or other derivatives
Applications De Recherche Scientifique
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions. The pyridin-2-ylmethylimino group can engage in π-π stacking interactions and coordinate with transition metals, affecting the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-one oxime: A simpler oxime derived from butan-2-one.
Pyridin-2-ylmethanamine: A related compound with a similar pyridine-derived structure.
Uniqueness
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is unique due to the combination of the oxime and pyridin-2-ylmethylimino groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler oximes or pyridine derivatives.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13N3O/c1-8(9(2)13-14)12-7-10-5-3-4-6-11-10/h3-6,14H,7H2,1-2H3/b12-8?,13-9+ |
Clé InChI |
PXTGQKIWRFRRHP-NOQIBXEPSA-N |
SMILES isomérique |
CC(=NCC1=CC=CC=N1)/C(=N/O)/C |
SMILES canonique |
CC(=NCC1=CC=CC=N1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)






![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)


